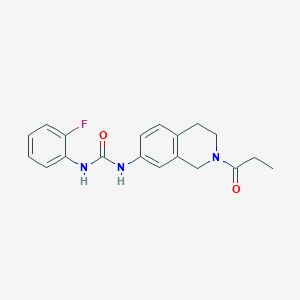
1-(2-Fluorophenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Research has highlighted the potential of urea and bis-urea derivatives, including compounds with fluoro substituents, in the development of novel therapeutics. For instance, urea derivatives have been identified for their antiproliferative effects against cancer cell lines, with specific compounds showing high activity and selectivity against breast carcinoma MCF-7 cells due to their ability to induce cell cycle arrest and cell death. This suggests potential applications in cancer drug development, particularly for breast carcinoma treatments (Perković et al., 2016). Moreover, the inclusion of halogenated phenyl groups, as seen in 1-(2-Fluorophenyl)-related compounds, has been explored for enhancing interactions within crystal packing, indicating the significance of such modifications in drug design and solid-state chemistry (Choudhury et al., 2003).
Crystal Engineering
The study of weak interactions in tetrahydroisoquinoline derivatives, including those with 2-fluorophenyl groups, contributes to our understanding of molecular conformations and packing in crystals. These insights are crucial for crystal engineering and designing materials with desired physical and chemical properties (Choudhury et al., 2003).
Organic Synthesis
Compounds within the 1-(2-Fluorophenyl)-tetrahydroisoquinoline family have also been investigated for their reactivity and utility in organic synthesis, illustrating their role as intermediates in the synthesis of more complex molecules. These studies provide foundational knowledge for developing synthetic methodologies that can be applied in the synthesis of pharmacologically active molecules (Nowicki & Fabrycy, 1976).
Pharmacology and Drug Discovery
Investigations into the biological activities of N-alkyl substituted urea derivatives, including those with fluoro and other halogen substituents, have identified potent antibacterial and antifungal properties. These findings underscore the potential of such compounds in the development of new antimicrobial agents, addressing the growing need for treatments against resistant strains of bacteria and fungi (Zheng et al., 2010).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-18(24)23-10-9-13-7-8-15(11-14(13)12-23)21-19(25)22-17-6-4-3-5-16(17)20/h3-8,11H,2,9-10,12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYYETUFCMPHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

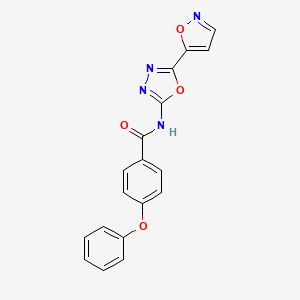
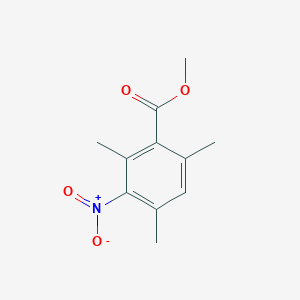

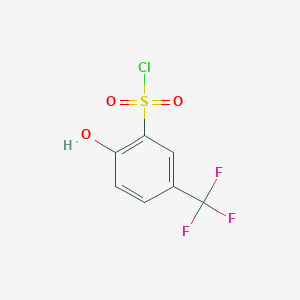
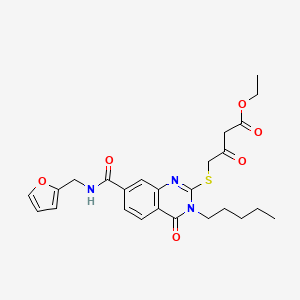
![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
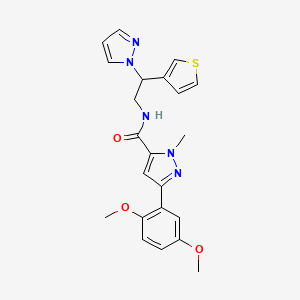
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
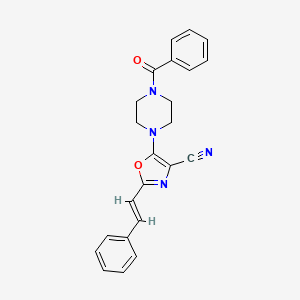
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)
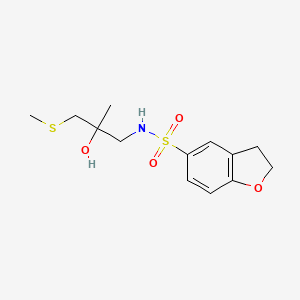
![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)